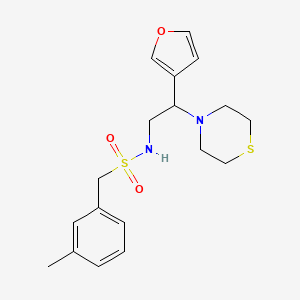

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-(m-tolyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-1-(3-methylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S2/c1-15-3-2-4-16(11-15)14-25(21,22)19-12-18(17-5-8-23-13-17)20-6-9-24-10-7-20/h2-5,8,11,13,18-19H,6-7,9-10,12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBSJWJSMYTAKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)NCC(C2=COC=C2)N3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-(m-tolyl)methanesulfonamide, with the molecular formula and a molecular weight of 380.52 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.

1. Chemical Structure and Synthesis

The compound features a furan ring, a thiomorpholine moiety, and a methanesulfonamide group. The synthesis typically involves multi-step organic reactions, including:

- Formation of the furan derivative : Using 2-furylboronic acid and appropriate electrophiles.

- Thiomorpholine incorporation : Achieved through nucleophilic substitution reactions.

- Final assembly : The methanesulfonamide group is introduced via sulfonation reactions.

The detailed reaction pathways can be optimized for yield and purity depending on the desired application.

2.1 Antimicrobial Properties

Research indicates that this compound exhibits potent antimicrobial activity. Preliminary studies have shown significant inhibition against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound may serve as a candidate for developing new antibiotics, particularly against resistant strains.

2.2 Antifungal Activity

In addition to antibacterial effects, this compound has demonstrated antifungal properties. In vitro assays revealed:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 8 |

| Aspergillus niger | 32 |

The antifungal activity indicates its potential use in treating fungal infections, especially in immunocompromised patients.

The precise mechanism of action remains under investigation; however, initial studies suggest that the compound may disrupt cellular processes by inhibiting specific enzymes involved in cell wall synthesis or metabolic pathways unique to pathogens.

4. Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Study A : Investigated the compound's effects on biofilm formation in Staphylococcus aureus. Results indicated a reduction in biofilm biomass by approximately 70% at sub-MIC concentrations.

- Study B : Focused on its cytotoxicity against human cell lines (e.g., HeLa cells). The compound exhibited an IC50 value of 25 µM, suggesting selective toxicity towards microbial cells over human cells.

5. Conclusion and Future Directions

This compound shows promise as an antimicrobial agent with both antibacterial and antifungal properties. Future research should focus on:

- Elucidating the detailed mechanisms of action.

- Conducting in vivo studies to assess efficacy and safety.

- Exploring structural modifications to enhance potency and reduce toxicity.

The compound's unique structure offers a valuable scaffold for further drug development aimed at combating resistant microbial infections.

Scientific Research Applications

Chemistry

In the field of organic chemistry, N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-(m-tolyl)methanesulfonamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including:

- Oxidation : The furan ring can be oxidized to yield different furan derivatives.

- Reduction : The sulfonamide group can undergo reduction under specific conditions.

- Substitution Reactions : The methoxy group on the benzene ring can be substituted with other functional groups.

Biology

This compound has been investigated for its potential biological activities, particularly:

- Antimicrobial Properties : Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal activities.

- Anticancer Activity : Preliminary research indicates that this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells.

Medicine

Due to its unique chemical structure, this compound is being explored as a potential drug candidate. Its interaction with biological targets may lead to the development of new therapeutic agents for treating various diseases.

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials with specific properties. Its applications include:

- Polymers : Used as a building block in synthesizing novel polymeric materials.

- Coatings : Investigated for use in coatings that require specific chemical resistance or functional properties.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Potential Benefits |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Facilitates complex molecule creation |

| Biology | Antimicrobial and anticancer activity | Potential treatment options |

| Medicine | Drug candidate exploration | New therapies for various diseases |

| Industry | Polymer and coating development | Enhanced material properties |

Case Study 1: Antimicrobial Activity

A study conducted on related sulfonamide compounds demonstrated significant antibacterial activity against strains such as Staphylococcus aureus. The mechanism involved disruption of bacterial cell wall synthesis, suggesting that this compound could exhibit similar effects.

Case Study 2: Anticancer Properties

Research published in a peer-reviewed journal explored the anticancer effects of thiomorpholine derivatives. The study found that these compounds induced apoptosis in human cancer cell lines, indicating a promising avenue for further investigation into this compound's potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are compared based on structural motifs, physicochemical properties, and available

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide (CAS 2034596-88-6)

- Molecular Formula: C₁₈H₁₆F₃NO₃S₂

- Molecular Weight : 415.5 g/mol

- Key Features: Replaces the m-tolyl group with a 4-(trifluoromethyl)phenyl moiety. Contains a thiophene-furan hybrid substituent instead of a thiomorpholinoethyl chain.

- Implications :

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide (CAS 1049419-28-4)

- Molecular Formula: Not explicitly stated, but likely similar to C₁₈H₂₄N₂O₂S (estimated).

- Key Features: Substitutes the thiomorpholinoethyl and furan-3-yl groups with dimethylamino and 1-methylpyrrole substituents.

- Implications: The dimethylamino group may improve solubility in aqueous media compared to thiomorpholine.

N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (CAS 338749-93-2)

- Molecular Formula : C₁₅H₁₆ClN₃O₂S

- Molecular Weight : 337.8 g/mol

- Key Features: Features a thiazole ring and morpholinoacetamide backbone instead of a sulfonamide-thiomorpholinoethyl system.

- Implications: The thiazole moiety is a common pharmacophore in kinase inhibitors, suggesting divergent therapeutic applications compared to sulfonamide-based analogs . Morpholino groups are often used to enhance bioavailability and reduce toxicity .

Tabulated Comparison of Key Properties

Research Findings and Limitations

- m-Tolyl vs. 4-(trifluoromethyl)phenyl: The latter increases steric bulk and electron-withdrawing effects, which could modulate enzyme inhibition potency .

- Data Gaps: No pharmacological or pharmacokinetic data are available in the evidence for direct functional comparisons. Physicochemical properties (e.g., solubility, logP) are missing, limiting predictive analyses.

Q & A

Basic: What are the standard synthetic routes for N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-(m-tolyl)methanesulfonamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, including:

- Sulfonylation : Reacting an amine intermediate (e.g., 2-(furan-3-yl)-2-thiomorpholinoethylamine) with methanesulfonyl chloride derivatives under basic conditions (e.g., triethylamine or N,N-diisopropylethylamine) in dichloromethane at reflux .

- Thiomorpholine incorporation : Thiomorpholine derivatives may be introduced via nucleophilic substitution or reductive amination, with DIBAL (diisobutylaluminum hydride) as a reducing agent in toluene .

- Functional group compatibility : Temperature-sensitive steps (e.g., 0°C to room temperature for sulfonyl chloride reactions) prevent side reactions. Yields (17–89%) depend on steric hindrance, solvent polarity, and catalyst selection .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

- X-ray crystallography : Resolves stereochemistry and confirms bond lengths/angles, as demonstrated in similar sulfonamide structures .

- NMR spectroscopy : - and -NMR identify substituent environments (e.g., m-tolyl aromatic protons at δ 6.7–7.2 ppm, thiomorpholine protons at δ 2.5–3.5 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for sulfonamide and furan moieties .

- IR spectroscopy : Confirms sulfonamide S=O stretches (~1350 cm) and furan C-O-C vibrations (~1250 cm) .

Advanced: How can researchers optimize the regioselective introduction of functional groups to the m-tolyl moiety?

Regioselectivity challenges arise due to competing meta/para substitution. Strategies include:

- Catalyst modulation : Iridium complexes with dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) enhance meta-selectivity (26:52:18 meta:para:SM ratio) versus X-phos ligands (94% meta) .

- Directed C-H borylation : Using Bpin and [Ir(COD)OMe] under THF at 50°C achieves meta-borylation while avoiding N-H interference .

- Temperature control : Lower temperatures (35°C) reduce side reactions but may favor para-substitution, requiring iterative optimization .

Advanced: How should contradictory data regarding biological activity be analyzed when in vitro and in silico results conflict?

- Experimental validation : Replicate assays under standardized conditions (e.g., antimicrobial screening via agar dilution vs. broth microdilution) to confirm activity trends .

- Computational refinement : Adjust docking parameters (e.g., force fields, solvent models) to better align with observed IC values. For example, discrepancies in COX-2 inhibition predictions may arise from improper active-site hydration .

- Metabolite interference : Assess whether metabolites (e.g., hydrolyzed sulfonamide derivatives) contribute to unexpected activity. LC-MS/MS can identify degradation products .

Advanced: How can stereochemical outcomes during synthesis be resolved, particularly for chiral centers in the thiomorpholinoethyl group?

- Chiral chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .

- X-ray crystallography : Assign absolute configuration via anomalous dispersion methods, as applied to similar sulfonamide crystals .

- Circular dichroism (CD) : Correlate Cotton effects with stereochemistry for thiomorpholine derivatives .

Advanced: What strategies mitigate by-product formation during large-scale synthesis?

- Purification protocols : Silica gel chromatography removes pinacol and Bpin impurities common in borylation reactions .

- In situ quenching : Add scavengers (e.g., polymer-bound sulfonic acid) to trap unreacted sulfonyl chlorides .

- Process analytical technology (PAT) : Monitor reactions via inline FTIR or Raman spectroscopy to detect intermediates and optimize quenching times .

Basic: What in vitro assays are recommended for initial pharmacological screening of this compound?

- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Antioxidant potential : DPPH radical scavenging and β-carotene linoleate assays, with BHA as a positive control .

- Enzyme inhibition : Fluorometric assays for COX-2 selectivity using NS-398 as a reference inhibitor .

Advanced: How can computational modeling predict metabolic stability of this compound?

- ADMET prediction : Use QikProp or SwissADME to estimate CYP450 metabolism sites, focusing on sulfonamide and furan oxidation .

- MD simulations : Simulate liver microsomal interactions (e.g., with CYP3A4) to identify labile bonds .

- In vitro correlation : Validate predictions with hepatic S9 fraction assays measuring t .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.